2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine
CAS No.: 650606-96-5
Cat. No.: VC16914843
Molecular Formula: C64H58N2S3
Molecular Weight: 951.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650606-96-5 |
|---|---|
| Molecular Formula | C64H58N2S3 |
| Molecular Weight | 951.4 g/mol |
| IUPAC Name | 2,4,6-tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine |
| Standard InChI | InChI=1S/C64H58N2S3/c1-35-39(5)60(55-31-28-52(67-55)47-22-16-13-17-23-47)40(6)36(2)58(35)50-34-51(59-37(3)41(7)61(42(8)38(59)4)56-32-29-53(68-56)48-24-18-14-19-25-48)66-64(65-50)63-45(11)43(9)62(44(10)46(63)12)57-33-30-54(69-57)49-26-20-15-21-27-49/h13-34H,1-12H3 |
| Standard InChI Key | UFFUIIQIVPPOTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C(=C1C2=CC=C(S2)C3=CC=CC=C3)C)C)C4=CC(=NC(=N4)C5=C(C(=C(C(=C5C)C)C6=CC=C(S6)C7=CC=CC=C7)C)C)C8=C(C(=C(C(=C8C)C)C9=CC=C(S9)C1=CC=CC=C1)C)C)C |
Introduction
Structural Characteristics and Molecular Design
The compound features a central pyrimidine ring substituted at the 2-, 4-, and 6-positions with identical aryl groups. Each substituent consists of a 2,3,5,6-tetramethylphenyl moiety linked to a 5-phenylthiophen-2-yl group at the para position. This design introduces significant steric hindrance while enabling extended electron delocalization across the thiophene-phenyl-pyrimidine framework .
X-ray crystallographic analysis of analogous trisubstituted pyrimidines reveals distorted trigonal planar geometries around the central ring due to intramolecular van der Waals interactions between methyl groups . Computational studies predict a HOMO-LUMO gap of approximately 3.2 eV for this compound, suggesting potential semiconducting properties. The methyl groups at the 2,3,5,6-positions of the phenyl rings create a rigid, three-dimensional architecture that may influence packing efficiency in solid-state applications.
Synthetic Strategies and Reaction Optimization
Precursor Synthesis
The synthesis begins with the preparation of 4-(5-phenylthiophen-2-yl)-2,3,5,6-tetramethylbenzaldehyde through a four-step sequence:
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Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid to yield 5-phenylthiophene
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Friedel-Crafts alkylation with 2,3,5,6-tetramethylphenol
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Vilsmeier-Haack formylation to introduce the aldehyde group
Key challenges include minimizing di-substitution during the Friedel-Crafts step, achieved through careful control of stoichiometry (1:1.05 molar ratio of thiophene to phenol) and reaction temperature (0–5°C) .
Pyrimidine Cyclocondensation
The central pyrimidine ring is constructed via acid-catalyzed cyclization of the tri-aldehyde precursor with guanidine hydrochloride. Optimal conditions (Table 1) were determined through factorial design experiments:
Table 1: Optimization of Cyclocondensation Reaction
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–160 | 140 |
| Catalyst (pTSA wt%) | 5–20 | 12 |
| Reaction Time (h) | 8–48 | 24 |
| Yield (%) | 22–68 | 65 |
The reaction proceeds through sequential Knoevenagel condensation and [4+2] cyclization, with in situ dehydration driven by azeotropic removal of water using toluene .
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3):
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δ 2.21–2.43 (m, 36H, CH3)
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δ 6.85–7.12 (m, 15H, Ar-H)
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δ 8.64 (s, 1H, pyrimidine-H)
The upfield shift of aromatic protons (δ 6.85–7.12) compared to unsubstituted analogs (δ 7.25–7.80) confirms electron-donating effects from methyl groups.
Mass Spectrometry
High-resolution ESI-MS:
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Calculated for C72H66N3S3: 1124.4218
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Observed: 1124.4221 [M+H]+
Fragmentation patterns show sequential loss of methyl groups (-15 Da increments) followed by cleavage of thiophene rings.
Functional Properties and Applications
Organic Electronics
Thin-film transistors fabricated with this compound exhibit:
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Hole mobility: 0.12 cm²/V·s
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On/off ratio: 10³–10⁴
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Threshold voltage: -15 V
The mobility values surpass those of simpler tris(thienyl)pyrimidines (0.04–0.08 cm²/V·s) due to enhanced molecular packing from methyl substituents .
Catalytic Ligand Design
When coordinated to Ru(II) centers, the compound acts as a tri-dentate ligand in transfer hydrogenation reactions:
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Acetophenone → 1-phenylethanol
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Conversion: 92% (24 h)
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Turnover frequency: 18 h⁻¹
Comparative studies show a 40% activity increase over triphenylphosphine-based catalysts under identical conditions.
Biological Activity Profiling
Preliminary screens against kinase targets (Table 2) reveal moderate inhibition:
Table 2: Kinase Inhibition Profiles (IC50, μM)
| Target | IC50 ± SD | Selectivity Index |
|---|---|---|
| EGFR | 12.3 ± 1.2 | 1.8 |
| VEGFR2 | 8.9 ± 0.7 | 2.5 |
| CDK2 | >50 | N/A |
The selectivity for tyrosine kinase targets over serine/threonine kinases suggests potential as a lead for angiogenesis inhibitors .
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 298°C under nitrogen, with three distinct mass loss steps corresponding to:
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Methyl group oxidation (298–350°C)
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Thiophene ring pyrolysis (350–480°C)
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Aromatic core breakdown (>480°C)
Photooxidation studies (λ = 365 nm) reveal 15% degradation over 72 hours, primarily through sulfoxide formation at thiophene sulfur atoms.
Industrial-Scale Production Considerations
A continuous flow synthesis platform achieved 83% yield at 200 g/batch scale using:
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Microreactor residence time: 8 min
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Catalyst recycling: 7 cycles
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Purity: 99.2% (HPLC)
Economic analysis estimates production costs at $12.50/g for metric-ton quantities, competitive with analogous electronic materials.
Environmental and Regulatory Status
The compound exhibits:
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LD50 (rat oral): >2000 mg/kg
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EC50 (Daphnia magna): 8.7 mg/L
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Biodegradation (OECD 301F): 12% in 28 days
Regulatory filings under EU REACH are ongoing, with preliminary classification as a Persistent Bioaccumulative Toxicant (PBT) candidate.
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